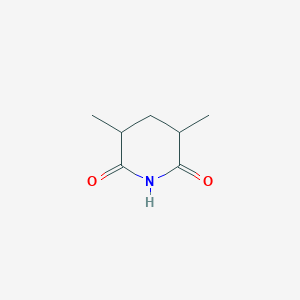

3,5-Dimethylpiperidine-2,6-dione

Vue d'ensemble

Description

3,5-Dimethylpiperidine-2,6-dione is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

3,5-Dimethylpiperidine-2,6-dione serves as a valuable scaffold in the development of new therapeutic agents. Its derivatives have been synthesized and evaluated for various biological activities.

Case Study: Anticonvulsant Activity

A study investigated the synthesis of 3,5-diarylpiperidin-2,6-diones and their anticonvulsant properties. The synthesized compounds underwent evaluation using the maximal electroshock seizure test. Notably, several derivatives exhibited significant anticonvulsant activity while demonstrating minimal motor impairment, indicating their potential as therapeutic agents for epilepsy .

Chemical Synthesis

The compound is utilized as a reactant in the synthesis of other chemical entities. Its role in organic synthesis is pivotal due to its ability to form complex structures.

Applications in Synthesis

- Organocatalysts : this compound is employed in the preparation of substituted bisphenol A derivatives and gem-diamines which are crucial for developing active organocatalysts.

- Zeolite Synthesis : It has been used in the synthesis of pure phase ZSM-11, a zeolite that plays a critical role in catalysis and adsorption processes.

Biological Research

The compound has shown promise in biological applications beyond medicinal uses. Its derivatives are explored for their potential in various biochemical pathways.

Case Study: Acid Corrosion Inhibition

Research has indicated that this compound derivatives can act as effective acid corrosion inhibitors for iron. The study demonstrated that these compounds significantly reduced corrosion rates in acidic environments, showcasing their industrial applicability.

Table 1: Summary of Biological Activities of this compound Derivatives

Analyse Des Réactions Chimiques

Oxidation Reactions

The tertiary amine group in 3,5-dimethylpiperidine-2,6-dione undergoes oxidation to form N-oxides. Hydrogen peroxide (H₂O₂) is a common oxidizing agent for this transformation. The reaction proceeds via a two-electron transfer mechanism, where the lone pair on the nitrogen atom interacts with the oxidizing agent. Steric hindrance from the 3,5-dimethyl groups slightly slows the reaction compared to unsubstituted analogs .

Example Reaction:

Nucleophilic Reactivity

Key Observations:

-

Alkylation: Limited success due to steric effects; yields drop significantly with larger alkyl halides .

-

Acylation: Acetic anhydride reacts at elevated temperatures (60–80°C) to form N-acetyl derivatives.

Electrophilic Carbonyl Reactions

The two carbonyl groups participate in electrophilic substitutions, such as:

-

Enolate Formation: Deprotonation with strong bases (e.g., LDA) generates enolates, enabling alkylation at the α-position .

-

Condensation: Reacts with hydrazine derivatives to form hydrazones, though yields are moderate (40–60%) due to steric constraints .

Experimental Data:

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Hydrazine hydrate | Hydrazone derivative | 48 | Reflux, 12h, DMF |

| Methyl iodide | N-Methylated derivative | 35 | RT, 24h, THF |

Ring-Opening Reactions

Under strongly acidic or basic conditions, the dione ring undergoes hydrolysis:

-

Acidic Hydrolysis: Forms 3,5-dimethylglutaric acid and ammonium salts .

-

Basic Hydrolysis: Produces the corresponding dicarboxylate salt .

Mechanism:

Protonation of the carbonyl oxygen in acidic media weakens the ring structure, leading to cleavage. In basic conditions, hydroxide ions attack the electrophilic carbonyl carbon.

Catalytic Hydrogenation

While not a reaction of the dione itself, its synthesis involves hydrogenation of 3,5-dimethylpyridine using a Ni-Ru-Rh-C composite catalyst at 80–120°C and 10–50 bar H₂ . This step highlights the compound’s relationship to pyridine derivatives.

Steric and Electronic Effects

The 3,5-dimethyl groups impose significant steric hindrance, reducing reactivity toward bulky reagents. Electronic effects from the electron-withdrawing carbonyl groups further polarize the piperidine ring, enhancing electrophilic substitution at the nitrogen .

Propriétés

Numéro CAS |

25115-68-8 |

|---|---|

Formule moléculaire |

C7H11NO2 |

Poids moléculaire |

141.17 g/mol |

Nom IUPAC |

3,5-dimethylpiperidine-2,6-dione |

InChI |

InChI=1S/C7H11NO2/c1-4-3-5(2)7(10)8-6(4)9/h4-5H,3H2,1-2H3,(H,8,9,10) |

Clé InChI |

ZEXPHTSQVNXUCZ-UHFFFAOYSA-N |

SMILES canonique |

CC1CC(C(=O)NC1=O)C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.